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Compound of Interest

Compound Name: Jak1-IN-11

Cat. No.: B12396279

For researchers, scientists, and drug development professionals, this guide provides a
detailed, data-driven comparison of two selective JAK1 inhibitors: the research compound
Jak1-IN-11 and the clinically evaluated drug Filgotinib. This objective analysis, supported by
available experimental data, aims to inform research and development decisions in the field of
autoimmune and inflammatory diseases.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a
critical role in mediating signal transduction for a wide array of cytokines and growth factors.
The JAK-STAT signaling pathway is a key regulator of immune cell development,
differentiation, and function. Dysregulation of this pathway is implicated in the pathogenesis of
numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.

Filgotinib is a well-characterized, orally bioavailable, selective JAK1 inhibitor that has
undergone extensive clinical evaluation for the treatment of inflammatory conditions such as
rheumatoid arthritis.[1] Jak1-IN-11 is a potent research compound also targeting JAK1. This
guide provides a head-to-head comparison of these two molecules based on publicly available
biochemical and preclinical data.

Mechanism of Action: Targeting the JAK-STAT
Pathway
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Both Jak1-IN-11 and Filgotinib are small molecule inhibitors that target the ATP-binding site of
Janus kinases, with a preference for JAK1. By inhibiting JAK1, these compounds block the
phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)
proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the
subsequent transcription of pro-inflammatory genes.[2] The selective inhibition of JAK1 is a key
therapeutic strategy aimed at modulating the immune response while potentially minimizing off-
target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and
TYK2).[3]
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Fig. 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of Jak1-IN-11 and Filgotinib against the JAK family of kinases is a
critical determinant of their therapeutic potential and safety profile.
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Kinase Jak1-IN-11 IC50 (nM) Filgotinib IC50 (nM)
JAK1 0.02[4] 10[5]

JAK2 0.44[4] 28[5]

JAK3 Data not available 810[5]

TYK2 Data not available 116[5]

Data Interpretation: Jak1-IN-11 demonstrates exceptionally high potency against JAK1 in
biochemical assays, with an IC50 value in the picomolar range.[4] It also shows a 22-fold
selectivity for JAK1 over JAK2.[4] Filgotinib is also a potent JAK1 inhibitor, with a 2.8-fold
selectivity over JAK2 and significantly higher selectivity over JAK3 and TYK2.[5] A broader
kinase selectivity panel for Jak1-IN-11 is not publicly available, which would be crucial for a
more comprehensive assessment of its off-target activities.

Cellular Activity

Cellular assays provide a more physiologically relevant measure of a compound's ability to
inhibit a signaling pathway within a whole-cell context.

Assay Jak1-IN-11 IC50 (nM) Filgotinib IC50 (nM)
IL-6 induced pSTAT1 (Human )

Data not available 629[6]
Whole Blood)
IL-2 induced pSTAT5 (JAK1/3 ) ) )

Data not available 150 - 760 (in cell lines)[5]
dependent)
IFN-a induced pSTAT1 ) ) )

Data not available 150 - 760 (in cell lines)[5]

(JAK1/TYK2 dependent)

Data Interpretation: Filgotinib demonstrates potent inhibition of JAK1-dependent signaling in
cellular assays, with an IC50 of 629 nM for the inhibition of IL-6 induced STAT1
phosphorylation in human whole blood.[6] It also effectively inhibits signaling pathways
dependent on JAK1 in complex with other JAKs.[5] Equivalent cellular activity data for Jak1-IN-
11 is not currently available in the public domain.
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Pharmacokinetic Properties

The pharmacokinetic profiles of Jak1-IN-11 and Filgotinib are summarized below.

Parameter Jak1-IN-11 Filgotinib

Species Data not available Mouse, Rat, Human[5][7]

High (~100% in mice),

Bioavailability (Oral) Data not available )
Moderate (45% in rats)[5]

Metabolized by
] ] carboxylesterase isoform 2 to
Metabolism Data not available ) )
an active metabolite (GS-

829845)[8]

Parent: 4.9-10.7 h (human);
Half-life (t1/2) Data not available Active Metabolite: 19.6-27.3 h
(human)[7]

o ) Low (<60% in humans for both
Protein Binding Data not available )
parent and metabolite)[7]

Data Interpretation: Filgotinib is rapidly absorbed after oral administration and is converted to a
primary active metabolite, GS-829845. This metabolite has a similar JAK1 selectivity profile but
a longer half-life, contributing significantly to the overall pharmacodynamic effect.[7] The
pharmacokinetic properties of Jak1-IN-11 have not been publicly reported.
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Comparison Topic

Jak1-IN-11 Filgotinib

High Biochemical Potency Potent JAK1 Inhibitor
(Sub-nanomolar IC50 for JAK1) (Nanomolar IC50)

Extensive Data Available:
- Well-defined selectivity
- Proven cellular activity
- Characterized PK/PD
- Demonstrated in vivo efficacy
- Clinical trial data

Limited Public Data:
- No broad selectivity profile
- No cellular activity data

- No PK/PD data
- No in vivo efficacy data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Head-to-Head Comparison: Jak1-IN-11 vs. Filgotinib in
Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396279#head-to-head-comparison-of-jak1-in-11-
and-filgotinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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